molecular formula C6H10N2O2 B121611 1-Ethylpiperazine-2,3-dione CAS No. 59702-31-7

1-Ethylpiperazine-2,3-dione

Cat. No. B121611
CAS RN: 59702-31-7
M. Wt: 142.16 g/mol
InChI Key: ZBEKOEYCWKIMGU-UHFFFAOYSA-N
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Description

The compound 1-Ethylpiperazine-2,3-dione is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications, including anticonvulsant, anticancer, and antimicrobial activities. The modifications on the piperazine ring, such as the introduction of ethyl groups and other substituents, can significantly alter the chemical and biological properties of these compounds .

Synthesis Analysis

The synthesis of 1-Ethylpiperazine-2,3-dione derivatives involves various chemical reactions, including acylation, alkylation, and cyclization. For instance, the synthesis of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones involves the reaction of 4-phenylpiperazine with different acylating agents to yield compounds with anticonvulsant properties . Similarly, the synthesis of 1,2-bis(methoxyamino)cycloalkanes from alicyclic 1,2-bis(hydroxyamines) includes the reaction with diethyl oxalate followed by alkylation and hydrolysis to produce 1,4-dimethoxypiperazine-2,3-diones .

Molecular Structure Analysis

The molecular structure of 1-Ethylpiperazine-2,3-dione derivatives is characterized by the presence of a piperazine ring, which can be substituted at various positions to yield a wide range of compounds with diverse biological activities. The crystal structure of a related compound, 1-Ethylpiperazine-1,4-diium tetrachlorocadmate, was determined using single-crystal X-ray diffraction, revealing an orthorhombic system with specific unit cell parameters . The structure-activity relationship (SAR) studies indicate that the substitution pattern on the piperazine ring plays a crucial role in determining the biological activity of these compounds .

Chemical Reactions Analysis

1-Ethylpiperazine-2,3-dione and its derivatives undergo various chemical reactions, including those involved in their synthesis. These reactions are often used to introduce different functional groups that can enhance the biological activity of the compounds. For example, the acylation of diarylmethylpiperazine with 2-(1H-indol-3-yl)-2-oxoacetyl chloride leads to the formation of anticancer agents . The introduction of an ethylene spacer in arylpiperazine derivatives of amides with N-acylated amino acids affects the receptor affinity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Ethylpiperazine-2,3-dione derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their pharmacokinetic and pharmacodynamic profiles. The dielectric properties of 1-Ethylpiperazine-1,4-diium tetrachlorocadmate were investigated, revealing a phase transition around 373 K . The vibrational properties of 1,3,4,6-tetramethylpiperazine-2,5-dione were studied using spectroscopic methods, providing insights into the compound's structure . Additionally, the electrochemical properties of epidithiopiperazine-2,5-diones, a class of cyclic dipeptides, were explored to understand their biological action .

Scientific Research Applications

Synthesis and Reactivity

  • Versatile Organic Substrates : 1-Ethylpiperazine-2,3-dione derivatives, such as 3-ylidenepiperazine-2,5-diones, are cyclic dipeptides that can be synthesized in optically active forms. They are prone to various addition reactions, often in a stereoselective manner, and can be transformed into natural products, analogues, or serve as precursors for α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).

Medicinal Chemistry

  • Serotonin Receptor Affinity : Arylpiperazine derivatives of 1-Ethylpiperazine-2,3-dione are evaluated for their affinity towards serotonin 5-HT(1A) and 5-HT(2A) receptors. The length of the alkyl chain and the substitution at the 3-position of pyrrolidine-2,5-dione ring influence their receptor affinity (Zajdel et al., 2009).

Biological Activities

  • Biologically Active Fungal Metabolites : Epipolythiopiperazine-2,5-diones (ETPs), a class of compounds related to 1-Ethylpiperazine-2,3-dione, are significant in fungal metabolites. The synthesis and resolution of racemic ETPs, along with the investigation of the biological activities of their enantiomers, suggest a correlation between biological activity and chirality (Hurne et al., 1997).

Organic Synthesis

  • Synthesis of 1,2-bis(methoxyamino)cycloalkanes : Derivatives of 1-Ethylpiperazine-2,3-dione can be used in the synthesis of various organic compounds, such as 1,2-bis(methoxyamino)cycloalkanes, by reaction with diethyl oxalate (Mazhukin et al., 1996).

Chemical Properties

  • Electrochemical Properties : Studies on 3,6-epidithiopiperazine-2,5-diones, which include 1-Ethylpiperazine-2,3-dione analogues, help understand their biological actions through electrochemical measurements and studies (Chai et al., 1999).

Safety And Hazards

The safety data sheet for 1-Ethylpiperazine-2,3-dione suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of eye contact, it is recommended to rinse immediately with plenty of water for at least 15 minutes and get medical attention . If skin contact occurs, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If inhaled, remove from exposure, lie down, and remove to fresh air . If ingested, clean mouth with water and get medical attention .

properties

IUPAC Name

1-ethylpiperazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-2-8-4-3-7-5(9)6(8)10/h2-4H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEKOEYCWKIMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208421
Record name 1-Ethyl-2,3-dioxopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylpiperazine-2,3-dione

CAS RN

59702-31-7
Record name 1-Ethyl-2,3-piperazinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59702-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2,3-dioxopiperazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-2,3-dioxopiperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethylpiperazine-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.224
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-ETHYL-2,3-DIOXOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG5LCG550O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Into a mixture comprising 8 g of a diethyl ester of oxalic acid and 8 ml of ethanol was dropped at room temperature 4.4 g of N-ethyl ethylenediamine. The resulting mixture was allowed to react for 3 hours, and then heated to remove the ethanol. Subsequently, the residue was recrystallized from 10 ml of dioxane to obtain 5.4 g of 1-ethyl-2,3-dioxo-piperazine, m.p. 124° C, yield 76.0%.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Timm, E Borowska, M Majewsky, S Merel… - Science of the Total …, 2019 - Elsevier
β‑Lactam antibiotics are among the most widely used antibiotics in human medicine and their effects on the aquatic environment - concerning bacterial resistance - are controversially …
Number of citations: 83 www.sciencedirect.com
A Bremus, R Dietrich, L Dettmar, E Usleber… - Analytical and …, 2012 - Springer
A simple, efficient and rapid method for the synthesis of cephalosporin–protein conjugates was established. These conjugates were used as immunogens to produce monoclonal …
Number of citations: 30 link.springer.com
H Rasheed - 2019 - opus.bibliothek.uni-wuerzburg.de
Assay and impurity profiling of the pharmaceuticals are the key routine quality control methods employed worldwide for which High Performance Liquid Chromatography (HPLC) is the …
Number of citations: 1 opus.bibliothek.uni-wuerzburg.de
JC Bradley, A Lang, A Williams, E Curtin - Nature Precedings, 2011 - nature.com
This book represents a PDF version of Dataset ONSMP029 (2706 unique compounds, 7413 measurements) from a project to collect and curate melting points made available as Open …
Number of citations: 14 www.nature.com
AC Bremus - 2012 - edoc.ub.uni-muenchen.de
Die vorliegende Arbeit befasst sich mit der Entwicklung von monoklonalen Antikörpern (mAk) zum Nachweis verschiedener relevanter Cephalosporin-Rückstände. Zu diesem Zweck …
Number of citations: 1 edoc.ub.uni-muenchen.de

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